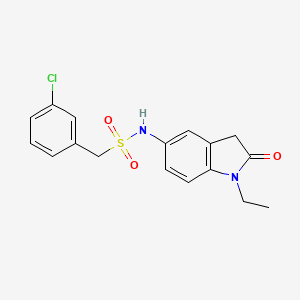
1-(3-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(3-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)methanesulfonamide" is a derivative of methanesulfonamide, which is a functional group characterized by the presence of a sulfonamide moiety attached to a methane group. The structure of this compound suggests that it is a part of a broader class of compounds that have been studied for various properties, including their conformation, self-association, and potential biological activity.
Synthesis Analysis
Although the specific synthesis of "this compound" is not detailed in the provided papers, similar compounds such as "N-(3,4-Dichlorophenyl)methanesulfonamide" and "N-(2,4-Dichlorophenyl)methanesulfonamide" have been synthesized and studied. These compounds typically involve the formation of an amide bond between the sulfonamide group and an aromatic ring, which in the case of the compound would be a 3-chlorophenyl group and an indolinone derivative .
Molecular Structure Analysis
The molecular structure of related compounds shows that the conformation of the N-H bond can vary, being syn to certain substituents on the aromatic ring. This conformation affects the overall geometry of the molecule and can influence its ability to form hydrogen bonds and other intermolecular interactions . For the compound , the presence of the 3-chlorophenyl and indolinone groups would likely result in a unique conformation that could be studied using similar methods.
Chemical Reactions Analysis
The reactivity of methanesulfonamide derivatives often involves the amide N-H bond, which can participate in hydrogen bonding. In the case of "trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide," the compound forms cyclic dimers in solution and chain associates in the crystal state through hydrogen bonding between the NH and C=O groups. The reactivity with acids has also been observed, where stronger acids can protonate the carbonyl group, while weaker acids form solvate H-complexes . Similar reactions could be expected for "this compound," particularly in terms of hydrogen bonding and interaction with acids.
Physical and Chemical Properties Analysis
The physical and chemical properties of methanesulfonamide derivatives are influenced by their molecular structure. The presence of chloro substituents and the specific conformation of the N-H bond can affect the molecule's dipole moment, solubility, and potential for forming dimers or higher-order structures. The bond parameters, such as bond lengths and torsion angles, are generally similar within this class of compounds, but slight variations can occur due to different substituents . These properties are crucial for understanding the behavior of these compounds in different environments and their potential applications in various fields, including pharmaceuticals.
Applications De Recherche Scientifique
Molecular Structure and Crystallography
Research on compounds like amlodipine mesylate monohydrate reveals the importance of molecular structure analysis in understanding the properties and interactions of complex molecules. The study demonstrates how hydrogen bonding contributes to the formation of stable structures, which is crucial for designing drugs with desired properties (Butcher et al., 2006).
Organic Synthesis and Catalysis
Studies on compounds such as N-(2,3-Dichlorophenyl)methanesulfonamide showcase the diversity of organic synthesis techniques and the role of catalysts in developing new chemical entities with potential therapeutic applications (Gowda, Foro, & Fuess, 2007). These methodologies are pivotal for the pharmaceutical industry in creating more efficient and targeted drugs.
Supramolecular Chemistry and Self-Assembly
Research on diethyltin-based self-assemblies derived from sulfonate-phosphonate ligands illustrates the application of supramolecular chemistry in designing novel materials with specific functionalities. Such studies open pathways for creating advanced materials with applications in nanotechnology and materials science (Shankar et al., 2011).
Pharmacology and Drug Design
Although specific studies on "1-(3-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)methanesulfonamide" focusing on pharmacological applications are not directly available, research on related sulfonamide compounds provides insights into how these molecules can be tailored for potential use in drug development. For instance, the synthesis and anti-acetylcholinesterase activity of sulfonate derivatives highlight the therapeutic potential of sulfonamides in treating diseases such as Alzheimer's (Holan, Virgona, & Watson, 1997).
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-N-(1-ethyl-2-oxo-3H-indol-5-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-2-20-16-7-6-15(9-13(16)10-17(20)21)19-24(22,23)11-12-4-3-5-14(18)8-12/h3-9,19H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGUEVXDNXQZFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


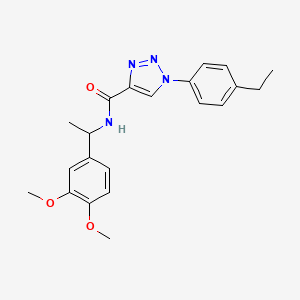
![2-[(4-Chlorophenoxy)methyl]-1-propylbenzimidazole](/img/structure/B3012428.png)
![5-chloro-N-[5-[(5-chlorothiophene-2-carbonyl)amino]naphthalen-1-yl]thiophene-2-carboxamide](/img/structure/B3012429.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(furan-3-yl)methanone](/img/structure/B3012437.png)

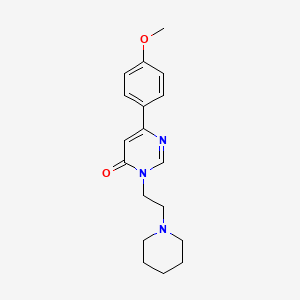
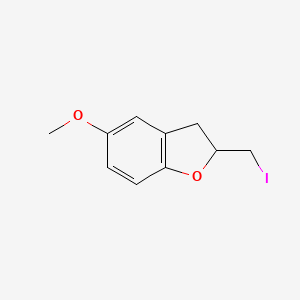

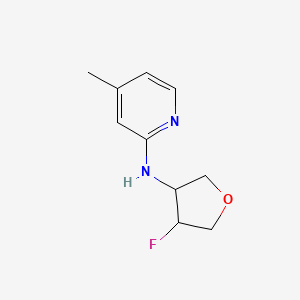

![N-(4-hydroxyphenyl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B3012446.png)

![2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B3012448.png)